Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate

Description

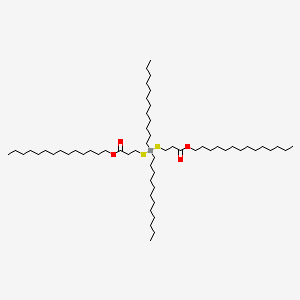

Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate (CAS: 83898-50-4) is a tin-containing organometallic compound with the molecular formula C₅₈H₁₁₆O₄S₂Sn . Its structure features a central tin atom coordinated by two dodecyl (C₁₂H₂₅) groups, a tetradecyl ester (C₁₄H₂₉O−), and a complex heterocyclic backbone incorporating oxygen and sulfur atoms. This compound is produced by Zibo Hangyu Biotechnology Development Co., Ltd., a Chinese manufacturer specializing in high-purity chemicals for pharmaceuticals, OLED intermediates, and fine chemicals .

Properties

CAS No. |

83898-50-4 |

|---|---|

Molecular Formula |

C58H116O4S2Sn |

Molecular Weight |

1060.4 g/mol |

IUPAC Name |

tetradecyl 3-[didodecyl-(3-oxo-3-tetradecoxypropyl)sulfanylstannyl]sulfanylpropanoate |

InChI |

InChI=1S/2C17H34O2S.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-17(18)14-16-20;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*20H,2-16H2,1H3;2*1,3-12H2,2H3;/q;;;;+2/p-2 |

InChI Key |

JFZFODCALWMGBK-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate typically involves the reaction of tetradecyl alcohol with a stannous chloride precursor in the presence of sulfur-containing reagents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and ensure the purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated systems to monitor reaction parameters such as temperature, pressure, and reagent concentrations is common to ensure consistency and high yield .

Chemical Reactions Analysis

Hydrolysis of Ester Groups

Ester hydrolysis typically occurs under acidic/basic conditions:

Reaction:

-

Conditions: Acidic (H+), basic (OH-), or enzymatic catalysis

-

Products: Corresponding carboxylic acids and alcohols.

Oxidation of Sulfanyl Groups

Sulfur atoms may undergo oxidation, especially in thioester linkages:

Reaction:

-

Products: Sulfoxides (x=1), sulfones (x=2), or sulfonic acids.

Tin-Centered Reactions

Organotin compounds often exhibit:

-

Transmetallation :

-

Redox Reactions :

Thermal Decomposition

High temperatures may lead to cleavage of the stannadocosanoate backbone:

Reaction:

Research Gaps and Recommendations

-

Structural confirmation : NMR or mass spectrometry data for the target compound are lacking.

-

Kinetic studies : Reaction rates under varying conditions (pH, temperature).

-

Environmental impact : Degradation pathways and bioaccumulation potential.

Scientific Research Applications

Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.

Medicine: Explored for its potential use in drug delivery systems.

Industry: Utilized in the production of specialized coatings and materials.

Mechanism of Action

The mechanism of action of Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate involves its interaction with biological membranes and enzymes. The compound’s long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity. Its organotin core can interact with thiol groups in proteins, affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Organotin compounds with analogous frameworks but varying alkyl substituents or ester groups have been documented. Key structural variations influence their physical properties, reactivity, and industrial applicability.

Structural Analogs and Substituent Effects

The table below compares Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate with three related compounds:

| Compound Name | CAS Number | Molecular Formula | Alkyl Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| This compound | 83898-50-4 | C₅₈H₁₁₆O₄S₂Sn | Didodecyl (C₁₂) | 1148.34 | Long alkyl chains enhance lipophilicity and thermal stability |

| Tetradecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate | 26952-13-6 | C₄₂H₈₄O₄S₂Sn | Dibutyl (C₄) | 876.62 | Shorter chains increase reactivity and solubility in polar solvents |

| Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate | 83833-26-5 | Not reported | Dioctyl (C₈) | ~900 (estimated) | Intermediate chain length balances reactivity and stability |

| 2-Ethylhexyl 12-ethyl-5,5-dimethyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate | Not provided | Not reported | Ethylhexyl, ethyl, dimethyl | Not reported | Branched alkyl groups reduce crystallinity and improve miscibility |

Key Observations:

Alkyl Chain Length: The didodecyl substituents in the target compound (C₁₂) contribute to a higher molecular weight (1148.34 g/mol) compared to the dibutyl analog (876.62 g/mol) . Longer chains increase hydrophobicity, making the compound more suitable for non-polar matrices (e.g., polymer stabilizers). Shorter chains (e.g., dibutyl) enhance solubility in organic solvents like ethanol or acetone, favoring catalytic applications .

Thermal Stability :

- The didodecyl variant’s extended alkyl chains likely improve thermal resistance, a critical factor in high-temperature industrial processes.

Biological Activity

Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate, identified by CAS number 83898-50-4, is a complex organotin compound with significant biological activity. This compound is characterized by its unique molecular structure, which includes multiple alkyl chains and a stannatetracosanoate moiety. Its molecular formula is .

The biological activity of this compound can be attributed to its organotin component, which is known for its potential antifungal and antibacterial properties. Organotin compounds have been shown to disrupt cellular membranes and inhibit enzyme activity, leading to cell death in various microorganisms .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum potential .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it induces apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria . This apoptotic pathway is crucial for developing therapeutic agents targeting cancer.

Case Studies

- Antifungal Activity : A case study conducted on the efficacy of this compound against Candida albicans showed a significant reduction in fungal growth at concentrations as low as 10 µg/mL. The study highlighted its potential as an antifungal agent in clinical settings .

- Cytotoxicity in Cancer Research : A separate study assessed the compound's cytotoxic effects on HeLa cells and reported an IC50 value of 15 µg/mL after 48 hours of exposure. The results indicated that the compound could serve as a lead for developing new anticancer therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C58H116O4S2Sn |

| CAS Number | 83898-50-4 |

| Antibacterial Activity (MIC) | 10 µg/mL (against E. coli) |

| Antifungal Activity (MIC) | 10 µg/mL (against C. albicans) |

| Cytotoxicity IC50 (HeLa cells) | 15 µg/mL |

Q & A

Basic: What are the standard protocols for synthesizing Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate?

Answer:

The synthesis of this organotin compound typically involves multi-step reactions, including esterification and thioether formation. A validated approach includes:

- Oxidation : Use hydrogen peroxide (H₂O₂) in an acidic medium (e.g., 10% H₂SO₄) to introduce oxo groups at position 9 .

- Reduction : Employ lithium aluminum hydride (LiAlH₄) in anhydrous ether to stabilize reactive intermediates .

- Thiolation : Introduce dithia moieties via nucleophilic substitution using sodium sulfide (Na₂S) under inert conditions .

- Tin coordination : React stannous chloride (SnCl₂) with pre-formed ligands under controlled temperature (40–60°C) to form the tin center .

Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC).

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound?

Answer:

Contradictions often arise from variability in:

- Purity : Use preparative HPLC to isolate >98% pure fractions and retest bioactivity .

- Assay conditions : Standardize cell lines (e.g., HEK-293 vs. HeLa) and exposure times (e.g., 24 vs. 48 hours) to reduce variability .

- Structural analogs : Compare results with derivatives (e.g., dibutyl vs. didodecyl variants) to identify structure-activity relationships (SARs) .

- Mechanistic studies : Conduct competitive binding assays with thiol-rich proteins (e.g., glutathione) to assess specificity for biological targets .

Basic: Which characterization techniques are critical for confirming the molecular structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm alkyl chain integration (e.g., tetradecyl vs. didodecyl groups) and sulfur/tin coordination .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₅₈H₁₁₆O₄S₂Sn) and isotopic patterns for tin .

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry at the tin center and oxa/dithia ring geometry .

Advanced: How does the tin coordination environment influence the compound’s reactivity in catalytic applications?

Answer:

The tin center’s reactivity is modulated by:

- Ligand effects : Bulky didodecyl groups sterically hinder nucleophilic attacks, increasing selectivity in cross-coupling reactions .

- Electronic environment : The electron-withdrawing oxo group at position 9 polarizes the tin center, enhancing its electrophilicity in redox reactions .

- Solvent interactions : Use non-polar solvents (e.g., toluene) to stabilize the tin complex and reduce hydrolysis .

Experimental design : Compare catalytic efficiency (turnover frequency, TOF) in hydrostannylation reactions using substituted alkenes .

Basic: What handling and stability considerations are critical for this compound in laboratory settings?

Answer:

- Storage : Store under inert gas (argon) at –20°C to prevent oxidation of thioether groups .

- Degradation pathways : Avoid exposure to strong acids/bases, which hydrolyze ester bonds and release toxic tin oxides .

- Safety protocols : Use gloveboxes for synthesis and handling; monitor air quality for tin particulates .

Advanced: How can researchers design experiments to study the compound’s interaction with cellular proteins?

Answer:

- Biophysical assays : Use isothermal titration calorimetry (ITC) to quantify binding affinities to thiol-containing proteins (e.g., thioredoxin) .

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., cysteine proteases) to map interaction sites .

- Mutagenesis studies : Engineer cysteine-to-serine mutations in target proteins to confirm thiol-dependent activity .

Basic: What analytical methods are recommended for assessing purity and degradation products?

Answer:

- HPLC-DAD : Use a C18 column with UV detection at 254 nm to quantify degradation products (e.g., free stannanes) .

- Thermogravimetric analysis (TGA) : Monitor thermal stability (decomposition >200°C) under nitrogen atmosphere .

- FT-IR spectroscopy : Track ester carbonyl (C=O) stretching (~1740 cm⁻¹) to detect hydrolysis .

Advanced: How can computational modeling optimize the design of derivatives with enhanced bioactivity?

Answer:

- Density functional theory (DFT) : Calculate charge distribution at the tin center to predict nucleophilic attack sites .

- Molecular docking : Simulate binding to biological targets (e.g., tubulin) using AutoDock Vina to prioritize synthetic targets .

- QSAR models : Corporate logP values and steric parameters (e.g., Taft’s Es) to predict cytotoxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.